molecular formula C13H15NO2 B2836967 1-butylquinoline-2,4(1H,3H)-dione CAS No. 883797-61-3

1-butylquinoline-2,4(1H,3H)-dione

Cat. No.: B2836967
CAS No.: 883797-61-3
M. Wt: 217.268
InChI Key: VBGFLYWUTPWXPK-UHFFFAOYSA-N
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Description

1-butylquinoline-2,4(1H,3H)-dione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a butyl group at the first position and two keto groups at the second and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butylquinoline-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzonitriles with carbon dioxide in the presence of ionic liquids. For example, 1-butyl-3-methylimidazolium acetate can act as both a solvent and a catalyst, facilitating the reaction at atmospheric pressure to yield high product yields .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-butylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoline derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various alkyl or aryl-substituted quinoline derivatives.

Scientific Research Applications

1-butylquinoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-butylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4(1H,3H)-dione: Lacks the butyl group at the first position.

    1-methylquinoline-2,4(1H,3H)-dione: Contains a methyl group instead of a butyl group.

    1-ethylquinoline-2,4(1H,3H)-dione: Contains an ethyl group instead of a butyl group.

Uniqueness

1-butylquinoline-2,4(1H,3H)-dione is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-butylquinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-3-8-14-11-7-5-4-6-10(11)12(15)9-13(14)16/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGFLYWUTPWXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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